![molecular formula C16H15ClN2O3S B2969580 3-chloro-4-methyl-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide CAS No. 921916-64-5](/img/structure/B2969580.png)
3-chloro-4-methyl-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide
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Overview
Description
3-chloro-4-methyl-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.82. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound can be effective against various bacterial strains, including K. pneumoniae , E. coli , and S. aureus . The minimum inhibitory concentrations (MICs) suggest that it could be a promising candidate for developing new antibiotics.
Agricultural Chemicals
The structural analogs of this compound have been used in the synthesis of agricultural chemicals, particularly as pesticides . Its efficacy in controlling pests on crops could be attributed to its ability to interfere with the nervous system of insects.
Pharmaceutical Drug Development
Due to its structural similarity to quinolone, this compound has implications in drug development, especially in the synthesis of heterocyclic compounds . These compounds are known for their pharmaceutical properties, including their use in treating various diseases.
Organic Synthesis
In the field of organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It has been used in the synthesis of cyclobutanone , which is a core structure in many organic compounds with potential applications in pharmaceuticals .
Biological Research
Indole derivatives, which share a similar core structure with this compound, have shown significant biological potential. They exhibit anti-inflammatory and analgesic activities, which could be explored further using this compound as a starting point .
Veterinary Medicine
Compounds with similar structures have been utilized in veterinary medicine as anthelmintics —agents that expel parasitic worms (helminths) from the body . This application is crucial for maintaining the health of livestock and pets.
Chemical Synthesis of Fused Heterocycles
The compound is valuable in the synthesis of fused heterocycles, which are rings of atoms in which at least one atom is different from the others. These structures are important in the development of new materials and drugs .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to a variety of changes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
It is known that indole derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
3-chloro-4-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-2-5-13(9-14(10)17)23(21,22)19-12-4-6-15-11(8-12)3-7-16(20)18-15/h2,4-6,8-9,19H,3,7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFWICOIFYZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
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